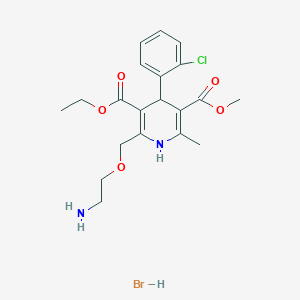
Acibenzolar-S-Methyl
Vue d'ensemble
Description
Acibenzolar-S-Methyl (ASM) is an organic compound used as a fungicide . It’s not directly toxic to fungi but works by inducing systemic acquired resistance, the natural defense system of plants . It’s a synthetic functional analog of salicylic acid .
Synthesis Analysis
The first synthesis of the parent 1,2,3-benzothiadiazole-7-carboxylic acid was disclosed in patents filed by Ciba-Geigy . The heterocyclic ring of the 1,2,3-benzothiadiazole core is formed by the classic ring-closure of a thiol onto a diazonium group adjacent in its benzene ring . The synthesis of two categories of acibenzolar-S-methyl analogs was performed .Molecular Structure Analysis
The chemical formula of Acibenzolar-S-Methyl is C8H6N2OS2 . The exact mass is 209.99 and the molecular weight is 210.260 .Chemical Reactions Analysis
ASM effectively suppressed Pseudomonas cannabina pv. alisalensis (Pcal) disease symptom development associated with reduced bacterial populations on Japanese radish leaves . ASM application resulted in up-regulation of ATP synthase, HSP-20, PR-3, and Rubisco in plants exposed to heat stress, and greater accumulation of dehydrin in plants exposed to drought stress .Physical And Chemical Properties Analysis
ASM is a white to beige crystalline powder . It has a melting point of 133 °C and a boiling point of 267 °C . It’s soluble in water at 7.7 mg/L (20 °C) and has a log P of 3.1 . It’s not highly soluble in water but is highly soluble in most organic solvents .Applications De Recherche Scientifique
Antiviral Responses in Plants
ASM has been shown to induce antiviral responses in plants. For example, local application of ASM in Arabidopsis thaliana induced antiviral responses in distal leaves, suppressing plantago asiatica mosaic virus (PlAMV) infection .
Postharvest Disease Control
ASM is used postharvest to activate salicylic acid-dependent defense pathways in fruits such as kiwifruit, helping to control bacterial canker caused by Pseudomonas syringae .
Resistance Against Root-Knot Nematodes
Soil drenching of tomato plants with ASM has been reported to induce resistance against root-knot nematodes in a dose-dependent pattern .
Enhancement of Plant Metabolism
Research indicates that ASM can have metabolic effects on plants, improving plant health and stress tolerance by inducing SAR .
Method Comparison for Disease Resistance Induction
Different methods of ASM application have been compared to determine the most effective way to induce disease resistance in plants. This includes exploring the effect of ASM application method on PR protein gene expression .
Mécanisme D'action
Target of Action
Acibenzolar-S-Methyl (ASM) is a synthetic functional analog of salicylic acid . It primarily targets the plant’s natural defense systems .
Mode of Action
ASM’s mode of action is unique and mimics the natural systemic activated resistance (SAR) response found in most plant species . It has no direct effect on the target pests . Instead, it stimulates the plant’s natural defense systems . Following application, treated plants release proteins that inhibit pathogen growth at various sites .
Biochemical Pathways
ASM’s effects on biochemical pathways are primarily related to the induction of systemic acquired resistance in plants . It results in the up-regulation of ATP synthase, HSP-20, PR-3, and Rubisco in plants exposed to heat stress, and greater accumulation of dehydrin in plants exposed to drought stress . These proteins play crucial roles in plant defense mechanisms, energy metabolism, and stress signaling .
Pharmacokinetics
It is known that asm is a selective, systemic compound , suggesting that it can be absorbed and distributed throughout the plant to exert its effects.
Result of Action
The application of ASM results in improved heat or drought tolerance in plants . This is demonstrated by higher overall turf quality, relative water content, and chlorophyll content compared to the untreated control . Additionally, ASM treatment induces an increase in the activity of SOD and GPOX antioxidant enzymes, reducing oxidative stress and improving plant resistance against diseases .
Action Environment
The efficacy and stability of ASM can be influenced by environmental factors. For instance, ASM has been shown to improve heat or drought stress tolerance in plants when applied in controlled-environment growth chambers . .
Safety and Hazards
Orientations Futures
ASM is registered in the US for use either as a seed treatment or for direct spraying on crops . Since it activates the crop’s own defense mechanisms, it is not usually effective in curing established disease, only in protecting against future disease development . There is increasing use of plant growth regulators (PGRs) in agricultural and horticultural production due to the organic nature and effectiveness of PGRs in promoting plant growth and stress tolerance .
Propriétés
IUPAC Name |
S-methyl 1,2,3-benzothiadiazole-7-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELITFHSCLAHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)C1=C2C(=CC=C1)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032519 | |
| Record name | Acibenzolar-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline] | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Approx 267 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C)., In water, 7.7 mg/l @ 25 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54X10+3 g/cu cm @ 22 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000033 [mmHg], 3.30X10-6 mm Hg @ 25 °C | |
| Record name | Acibenzolar-S-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acibenzolar-S-Methyl | |
Color/Form |
White to beige fine powder | |
CAS RN |
135158-54-2 | |
| Record name | Acibenzolar-S-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135158-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acibenzolar-S-Methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135158542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acibenzolar-S-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl benzo(1.2.3)thiadiazole-7-carbothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Benzothiadiazole-7-carbothioic acid, S-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCW6119347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
132.9 °C | |
| Record name | ACIBENZOLAR-S-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Acibenzolar-S-methyl acts as a plant activator, mimicking the role of salicylic acid, a key signaling molecule in plant defense responses [, ]. Upon application, it triggers the plant's natural defense mechanisms, leading to the production of pathogenesis-related proteins (PR proteins) []. These proteins accumulate in intercellular spaces and are capable of degrading bacterial cell walls, ultimately inhibiting pathogen growth and spread [].
ANone: Acibenzolar-S-methyl treatment can lead to various downstream effects, including:
- Increased activity of defense-related enzymes: Studies have shown increased activity of enzymes like chitinase, β-1,3-glucanase, peroxidase, polyphenol oxidase, catalase, and ascorbate peroxidase [, , , , ]. These enzymes play crucial roles in degrading pathogen cell walls, detoxifying harmful compounds, and strengthening plant cell walls, thus contributing to disease resistance.
- Accumulation of defense-related compounds: Acibenzolar-S-methyl can also induce the accumulation of lignin and hydrogen peroxide (H2O2) in plant tissues, which act as physical and chemical barriers against pathogens [, ].
- Changes in plant physiology: While generally considered safe, acibenzolar-S-methyl can sometimes negatively impact plant growth. In some cases, it has been observed to reduce tomato transplant dry weight [] and negatively affect bulb yield in onions []. In other cases, it has been shown to increase fruit number in cotton []. The effects of acibenzolar-S-methyl on plant growth and yield can be variable and might depend on the plant species, cultivar, application method, dose, and environmental conditions.
A: Chitinase is a PR protein whose accumulation is rapidly induced in plants treated with acibenzolar-S-methyl []. This enzyme plays a crucial role in breaking down chitin, a major component of fungal cell walls. The increased chitinase activity contributes to the plant's ability to inhibit fungal growth and spread, thus enhancing disease resistance.
ANone: Acibenzolar-S-methyl has a molecular formula of C9H6N2O3S and a molecular weight of 222.23 g/mol.
A: While the provided research doesn't extensively cover this, it mentions acibenzolar-S-methyl being formulated as a wettable powder (Actigard 50WG) [], implying a degree of stability in this form.
ANone: Various studies have been conducted to evaluate the efficacy of acibenzolar-S-methyl:
- In vitro studies: These typically involve assessing the inhibitory effects of acibenzolar-S-methyl on pathogen growth in artificial media. For example, one study tested the effect of acibenzolar-S-methyl on the growth of Phytophthora cactorum and P. fragariae var. fragariae in V8 juice agar [].
- Greenhouse studies: These involve evaluating the efficacy of acibenzolar-S-methyl against plant diseases in controlled environments. Numerous studies have shown the effectiveness of acibenzolar-S-methyl in reducing disease severity in greenhouse settings, for example, against Phytophthora capsici in squash [], Xanthomonas campestris pv. vesicatoria in tomato [], and Sclerotium rolfsii in tomato [].
- Field experiments: These assess the efficacy of acibenzolar-S-methyl under natural field conditions. Several studies have demonstrated the potential of acibenzolar-S-methyl to reduce disease severity in various crops under field conditions, including tomato spotted wilt virus in tomato [, , ], bacterial spot and bacterial speck in tomato [], Xanthomonas leaf blight in onion [], and black root rot in cotton [].
ANone: Several alternatives and potential substitutes for acibenzolar-S-methyl exist, including:
- Other plant activators: Other chemicals, such as harpin protein [, ] and chitosan [], can also induce SAR in plants and have been investigated for their potential in plant disease control.
- Biological control agents: Beneficial microorganisms, such as plant growth-promoting rhizobacteria [, ], Trichoderma harzianum [], Pantoea agglomerans strain C9-1, and Pseudomonas fluorescens strain A506 [], can suppress plant diseases through various mechanisms and are being explored as alternatives to chemical treatments.
- Cultural practices: Implementing good agricultural practices, such as crop rotation, sanitation, and the use of resistant cultivars [, ], can significantly reduce disease pressure and minimize the need for chemical interventions.
- Integrated pest management (IPM): IPM emphasizes a holistic approach, combining different control methods for sustainable plant disease management [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)


![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)









